molecular formula C12H14F2O B13590570 1-(3-(t-Butyl)phenyl)-2,2-difluoroethanone

1-(3-(t-Butyl)phenyl)-2,2-difluoroethanone

Cat. No.: B13590570
M. Wt: 212.24 g/mol
InChI Key: ACIBUVSZJSBTER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-tert-butylphenyl)-2,2-difluoroethan-1-one is a fluorinated acetophenone derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-tert-butylphenyl)-2,2-difluoroethan-1-one typically involves the fluorination of an acetophenone derivative The reaction conditions often require the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor

Industrial Production Methods

Industrial production of 1-(3-tert-butylphenyl)-2,2-difluoroethan-1-one may involve large-scale fluorination processes using similar reagents and conditions as in laboratory synthesis. The scalability of the reaction and the availability of fluorinating agents are crucial factors in the industrial production of this compound.

Chemical Reactions Analysis

Types of Reactions

1-(3-tert-butylphenyl)-2,2-difluoroethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-tert-butylphenyl)-2,2-difluoroethan-1-one has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-tert-butylphenyl)-2,2-difluoroethan-1-one involves its interaction with specific molecular targets. For example, it has been studied as a slow-binding inhibitor of human acetylcholinesterase. The compound binds to the enzyme’s active site, forming a stable complex that inhibits its activity. This interaction involves multiple steps, including initial binding, induced fit, and formation of a transition-state analog .

Comparison with Similar Compounds

Similar Compounds

    1-(3-tert-butylphenyl)-2,2,2-trifluoroethanone: Another fluorinated acetophenone derivative with similar structural features but different fluorine substitution patterns.

    1-(3-tert-butylphenyl)-2,2-dichloroethan-1-one: A chlorinated analog with different chemical properties and reactivity.

Uniqueness

1-(3-tert-butylphenyl)-2,2-difluoroethan-1-one is unique due to its specific fluorine substitution, which imparts distinct chemical and biological properties. The presence of fluorine atoms can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H14F2O

Molecular Weight

212.24 g/mol

IUPAC Name

1-(3-tert-butylphenyl)-2,2-difluoroethanone

InChI

InChI=1S/C12H14F2O/c1-12(2,3)9-6-4-5-8(7-9)10(15)11(13)14/h4-7,11H,1-3H3

InChI Key

ACIBUVSZJSBTER-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=CC(=C1)C(=O)C(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.